molecular formula C17H27ClN2O2 B2442164 Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate CAS No. 1690787-08-6

Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate

Cat. No. B2442164
CAS RN: 1690787-08-6
M. Wt: 326.87
InChI Key: JGLOKKAEMHRESL-UHFFFAOYSA-N
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Description

Tert-butyl carbamates are a type of organic compound that contain a carbamate group (NHCOO) and a tert-butyl group (C(CH3)3). They are often used as protecting groups in organic synthesis due to their stability and ease of removal .


Synthesis Analysis

Tert-butyl carbamates can be synthesized through the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . The exact synthesis process for “Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate” would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of a tert-butyl carbamate would consist of a carbamate group attached to a tert-butyl group. The exact structure of “Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate” would include additional groups attached to the nitrogen atom of the carbamate group .


Chemical Reactions Analysis

Tert-butyl carbamates can participate in a variety of chemical reactions. They can be hydrolyzed to yield the corresponding amines, or they can react with nucleophiles to form substituted carbamates .


Physical And Chemical Properties Analysis

Tert-butyl carbamates are typically solid at room temperature and have a relatively high melting point . They are soluble in organic solvents but have limited solubility in water .

Scientific Research Applications

Synthesis Techniques and Chemical Interactions

Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate is involved in complex chemical synthesis processes, such as the creation of polyamides with independently removable amino-protecting groups, demonstrating its utility in the selective deprotection and transamidation reactions for creating secondary amides (J. Pak & M. Hesse, 1998). Additionally, its derivatives have been synthesized and characterized, contributing to the understanding of molecular interactions through crystallographic studies, which reveal the roles of hydrogen and halogen bonds in assembling molecules into three-dimensional structures (U. Das et al., 2016).

Chemical Reactions and Product Formation

This compound also serves as a precursor in reactions leading to functionalized carbamates, showcasing its role in synthetic organic chemistry for producing compounds with diverse functional groups. The reactions it undergoes are essential for understanding the formation and manipulation of carbamate derivatives (Javier Ortiz, A. Guijarro, & M. Yus, 1999). Moreover, research on the oxidation of tert-butyl ethers, closely related to tert-butyl carbamates, highlights the formation of chloro organic compounds under certain conditions, further emphasizing the compound's relevance in studies of organic compound transformations (P. Cysewski, Alicja Gackowska, & J. Gaca, 2006).

Crystallography and Molecular Structure

Further investigations into the crystal structures of tert-butyl carbamate derivatives have provided insights into the interactions and conformations that dictate the assembly of molecules in solid states. These studies are crucial for the design and synthesis of materials with specific properties, guided by the understanding of molecular and crystallographic principles (P. Baillargeon et al., 2017).

Intermediate Role in Synthesis

The role of tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate as an intermediate in the synthesis of biologically active compounds highlights its importance in medicinal chemistry. The development of efficient synthetic methods for such intermediates is crucial for the production of pharmaceuticals and other bioactive molecules (Bingbing Zhao et al., 2017).

Safety and Hazards

Like all chemicals, tert-butyl carbamates should be handled with care. They can be harmful if ingested or inhaled, and they can cause skin and eye irritation . Always follow safety guidelines when handling these compounds.

properties

IUPAC Name

tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O2/c1-12(13-8-7-9-14(18)10-13)19-11-17(5,6)20-15(21)22-16(2,3)4/h7-10,12,19H,11H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLOKKAEMHRESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NCC(C)(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate

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